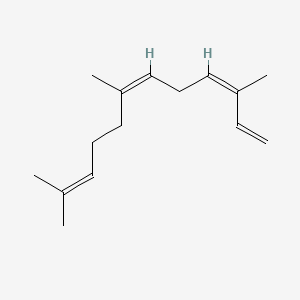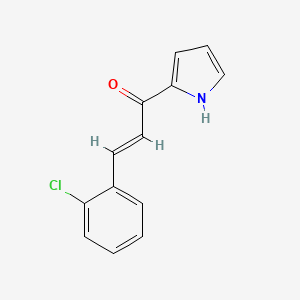
(E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)-2-propen-1-one is an olefinic compound. It derives from a cinnamic acid.
Aplicaciones Científicas De Investigación
Synthesis Methods and Molecular Insights
- One-Pot Synthesis Techniques : The one-pot synthesis of enaminones, including similar chalcone derivatives, has been developed, providing a straightforward and efficient method for their preparation. This process involves reactions with secondary amines under specific conditions, yielding the target compounds with good purity and quantitative yield (Barakat et al., 2020).
Biological Activities and Potential Applications
Antitumor, Antioxidant, and Antimicrobial Activities : Chalcone ligands, closely related to the specified compound, have been synthesized and shown to exhibit significant antitumor, antioxidant, and antimicrobial activities. These findings suggest potential therapeutic applications (Gaber et al., 2018).
Anticancer and Antimicrobial Agents : Derivatives of this chalcone compound have been studied for their anticancer activity, with some showing high potency against cancer cell lines. Additionally, these compounds exhibit antibacterial and antifungal properties, suggesting their use as antimicrobial agents (Katariya et al., 2021).
Molecular Structure and Properties
Structural Characterization and NLO Properties : Various studies have focused on the molecular structure, spectroscopic properties, and nonlinear optical (NLO) properties of chalcone derivatives. These properties are crucial for their potential application in material science and photonics (Najiya et al., 2014).
Computational Studies on Electronic Properties : Computational insights into the molecular structure, electronic properties, and chemical reactivity of similar chalcone compounds have been obtained. Such studies are vital for understanding the material's behavior and potential applications in various fields (Adole et al., 2020).
Propiedades
Fórmula molecular |
C13H10ClNO |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
(E)-3-(2-chlorophenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10ClNO/c14-11-5-2-1-4-10(11)7-8-13(16)12-6-3-9-15-12/h1-9,15H/b8-7+ |
Clave InChI |
XSOAGLJGAHVYSG-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CN2)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CN2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CN2)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)-butyl]-1H-indole](/img/structure/B1239726.png)
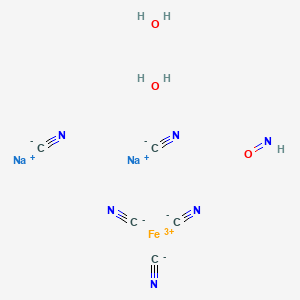
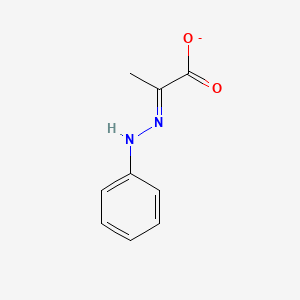

![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)

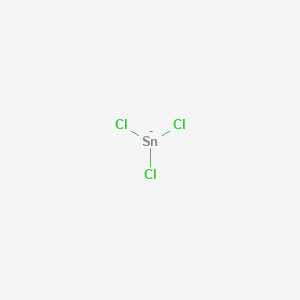


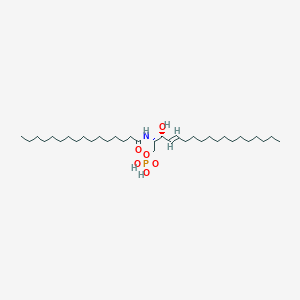
![N-(2-oxolanylmethyl)-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide](/img/structure/B1239746.png)
